molecular formula C19H18N4O6S B2667241 1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate CAS No. 881564-14-3

1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate

Cat. No.: B2667241
CAS No.: 881564-14-3
M. Wt: 430.44
InChI Key: RNSNRVYLDGDOFR-UHFFFAOYSA-N
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Description

1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate is a complex organic compound that features a quinoxaline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the methanesulfonamido group and the dimethyl benzene dicarboxylate moiety. Common reagents used in these reactions include various amines, sulfonyl chlorides, and carboxylic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

dimethyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S/c1-28-18(24)11-8-9-12(19(25)29-2)15(10-11)22-16-17(23-30(3,26)27)21-14-7-5-4-6-13(14)20-16/h4-10H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSNRVYLDGDOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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